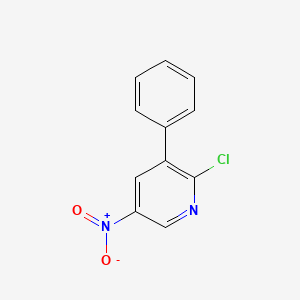

2-Chloro-5-nitro-3-phenylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-3-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOFTXBTCLHAJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119088-46-8 | |

| Record name | 2-chloro-5-nitro-3-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Nitro 3 Phenylpyridine and Analogues

Historical Context of Halogenated and Nitrated Pyridine (B92270) Synthesis

The journey to synthesize complex pyridine derivatives has a rich history. Early methods for pyridine synthesis, dating back to the 19th century, often involved the condensation of aldehydes and ammonia (B1221849) or the cyclization of nitriles and alkynes. numberanalytics.com The structure of pyridine was first correctly proposed in 1869 by Wilhelm Körner and confirmed in 1871 by James Dewar, who suggested it was an analog of benzene (B151609) with a nitrogen atom replacing a C-H unit. wikipedia.org This understanding paved the way for functionalization strategies.

However, the electron-deficient nature of the pyridine ring makes it inherently less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govpearson.com This electronic mismatch meant that early attempts at direct halogenation and nitration required harsh conditions, such as high temperatures and the use of strong acids, often resulting in low yields and mixtures of isomers. nih.govdavuniversity.org For instance, direct nitration often necessitates forcing conditions and can lead to undesired byproducts. scribd.comslideshare.net Similarly, direct halogenation was historically challenging, requiring high temperatures and often resulting in poor regioselectivity. davuniversity.orgnih.gov These early struggles spurred the development of more sophisticated and selective methods over the decades, including activation of the pyridine ring (e.g., N-oxide formation) and, more recently, transition-metal-catalyzed reactions. numberanalytics.comwikipedia.orgbhu.ac.in

Strategies for Pyridine Ring Functionalization and Derivatization

The creation of a polysubstituted pyridine like 2-chloro-5-nitro-3-phenylpyridine relies on a toolbox of reactions designed to introduce specific functional groups at desired positions.

Direct Halogenation Approaches

Directly installing a halogen onto a pyridine ring is challenging due to the ring's electron-deficient character, which deactivates it towards electrophilic attack. nih.gov Electrophilic halogenation typically requires severe conditions, such as elemental halides with strong Brønsted or Lewis acids at high temperatures, and often yields mixtures of regioisomers, although they tend to be 3-selective. nih.govchemrxiv.org

Modern approaches have sought to overcome these limitations:

Pyridine N-oxides: A common strategy involves the oxidation of the pyridine nitrogen to form a pyridine N-oxide. wikipedia.orgbhu.ac.in This modification activates the ring, promoting substitution at the 2- and 4-positions. wikipedia.org Subsequent treatment with halogenating agents like phosphorus oxychloride (POCl₃) can install a chlorine atom, followed by deoxygenation to restore the pyridine ring. nih.gov

Metalation-Halogenation: Directed metalation followed by quenching with a halogen source is another route, though it often requires directing groups to achieve reliable 3-position functionalization. nih.govchemrxiv.org

Ring-Opening/Ring-Closing: An innovative strategy involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily converts the electron-deficient pyridine into reactive acyclic intermediates (Zincke imines) that readily undergo regioselective halogenation under mild conditions. chemrxiv.orgresearchgate.net

Nitration Pathways in Pyridine Systems

The direct nitration of pyridine is notoriously difficult and often gives low yields. scribd.com The strongly acidic conditions typically used for nitration (e.g., fuming nitric acid and sulfuric acid) lead to the protonation of the pyridine nitrogen, forming a highly deactivated pyridinium (B92312) ion. wikipedia.orgscribd.com

Several strategies have been developed to achieve effective nitration:

Harsh Conditions: Forcing conditions, such as reacting pyridine with potassium nitrate (B79036) in fuming sulfuric acid at high temperatures, can yield 3-nitropyridine. wikipedia.orgslideshare.net

N-Oxide Intermediates: As with halogenation, pyridine N-oxides are valuable intermediates. Nitration of pyridine N-oxide occurs preferentially at the 4-position. The resulting 4-nitropyridine (B72724) N-oxide can then be deoxygenated. wikipedia.orgbhu.ac.in

Dinitrogen Pentoxide (N₂O₅): A significant advancement involves the use of dinitrogen pentoxide (N₂O₅). Pyridine reacts with N₂O₅ to form an N-nitropyridinium intermediate, which can then rearrange to yield 3-nitropyridine, often facilitated by reagents like sodium bisulfite. ntnu.nopsu.edu This method has made a range of 3-nitropyridines more accessible. ntnu.no A newer protocol uses nitric acid in trifluoroacetic anhydride, which is believed to generate N₂O₅ in situ. scribd.com

Radical Pathways: A recently developed method achieves meta-nitration through a dearomatization-rearomatization sequence involving oxazino pyridine intermediates and a radical NO₂ source. acs.org

Introduction of Phenyl Substituents via Cross-Coupling or Similar Reactions

The introduction of aryl groups, such as the phenyl substituent in the target molecule, is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. These methods have become indispensable in modern organic synthesis. numberanalytics.comnih.gov

Key cross-coupling reactions for this purpose include:

Suzuki-Miyaura Coupling: This is one of the most widely used methods, involving the reaction of a halopyridine (or pyridyl triflate) with a phenylboronic acid or its ester in the presence of a palladium catalyst and a base. numberanalytics.comnih.gov This reaction is valued for its tolerance of a wide variety of functional groups and generally good yields. nih.gov For example, 2-chloro-3-nitropyridine (B167233) can be coupled with phenylboronic acid to produce 3-nitro-2-phenylpyridine.

Stille Coupling: This reaction pairs a halopyridine with an organostannane reagent (e.g., phenyltributyltin) catalyzed by palladium.

Other Methods: Other techniques include copper-catalyzed cross-coupling reactions and direct arylation methods that activate a C-H bond, although these are sometimes less common for this specific transformation. scispace.comresearchgate.net

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is not a single-step process but a multi-step sequence where the order of functional group introduction is critical to success. The specific arrangement of substituents—chloro at C2, nitro at C5, and phenyl at C3—guides the synthetic strategy.

Precursor Synthesis and Elaboration

Analysis of the target structure suggests several plausible synthetic routes, typically starting with a pre-functionalized pyridine ring.

Route 1: Late-Stage Phenylation

A common strategy involves starting with a commercially available or readily synthesized dichloronitropyridine and introducing the phenyl group via a Suzuki coupling.

Step 1: Synthesis of 2,3-dichloro-5-nitropyridine. This key intermediate can be synthesized through various methods, often involving the nitration and subsequent chlorination of a pyridine precursor.

Step 2: Regioselective Suzuki Coupling. The next step would be a regioselective Suzuki-Miyaura cross-coupling with phenylboronic acid. The chlorine at the 2-position is generally more reactive towards palladium-catalyzed coupling than the one at the 3-position, which would theoretically allow for the selective introduction of the phenyl group at C2. However, achieving selectivity for the C3 position would be a significant challenge and might require specific catalytic systems or a different starting material.

Route 2: Building from a Phenylpyridine Precursor

An alternative approach begins with a phenylpyridine and subsequently adds the chloro and nitro groups.

Step 1: Synthesis of 3-Phenylpyridine (B14346). This can be accomplished via cross-coupling reactions.

Step 2: Chlorination and Nitration. The subsequent chlorination and nitration of 3-phenylpyridine would need to be highly regioselective to yield the desired 2-chloro-5-nitro isomer. This can be challenging due to the competing directing effects of the existing phenyl group and the pyridine nitrogen.

Route 3: Assembly from Acyclic Precursors (Hantzsch-type synthesis)

While less common for this specific substitution pattern, it is theoretically possible to construct the substituted pyridine ring from acyclic precursors using a modified Hantzsch pyridine synthesis, which combines a β-keto acid, an aldehyde, and an ammonia source. wikipedia.org However, controlling the final substitution pattern would be complex.

A Plausible Reported Route:

A documented approach to a similar compound, vismodegib, involves the synthesis of 2-(2-chloro-5-nitrophenyl)pyridine (B1455133). google.com While the substitution pattern is different from the target compound, the methodology is illustrative. One patented method starts with 2-chloro-5-nitroacetophenone, which undergoes an addition reaction with acrolein, followed by reaction with ammonia and an oxidant to form the 2-(2-chloro-5-nitrophenyl)pyridine ring system. google.com

For the specific target This compound , a likely synthetic pathway would start with a precursor like 2-hydroxy-5-nitropyridine (B147068) .

Chlorination: The hydroxyl group at the C2 position can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.comgoogle.com This yields 2-chloro-5-nitropyridine (B43025) . chemicalbook.com

Directed C-H Functionalization/Arylation: The final and most challenging step would be the introduction of the phenyl group at the C3 position. This might be achieved through modern C-H activation/arylation techniques, potentially directed by the existing substituents, although achieving the required regioselectivity would be a key hurdle.

An alternative, and perhaps more viable, approach would involve a Suzuki coupling on a di-halogenated precursor. For example, starting with a 2,3-dihalo-5-nitropyridine and performing a regioselective Suzuki coupling with phenylboronic acid could potentially install the phenyl group at the 3-position, followed by selective removal or modification of the second halogen if necessary.

Sequential Functional Group Transformations

The synthesis of this compound often involves a multi-step process where functional groups are introduced and manipulated in a specific order to achieve the desired molecular architecture. A common strategy involves the initial construction of a substituted pyridine ring, followed by sequential modifications.

A plausible synthetic pathway can be inferred from established methods for similar pyridine derivatives. One such approach starts with the synthesis of a precursor like 2-hydroxy-5-nitropyridine. This intermediate can be prepared from 2-halogenated acrylates, which undergo an addition reaction with nitromethane, followed by condensation with triethyl orthoformate and a final cyclization step using an ammonia-ammonium salt mixture to form the pyridine ring. google.com

Once the 2-hydroxy-5-nitropyridine core is formed, the next step is the conversion of the hydroxyl group to a chloro group. This is a critical transformation, often achieved by treating the hydroxy-pyridine with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). chemicalbook.com The reaction typically requires heating to drive it to completion, yielding 2-chloro-5-nitropyridine. chemicalbook.com

The introduction of the phenyl group at the 3-position represents a key carbon-carbon bond formation step. This is commonly accomplished through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction would couple the 2-chloro-5-nitropyridine (or a related halogenated pyridine) with a phenylboronic acid derivative in the presence of a palladium catalyst. The efficiency and success of this step are highly dependent on the choice of catalyst, ligands, and reaction conditions. acs.org

An alternative sequence involves starting with a pre-functionalized precursor where the phenyl group is already present. For instance, the synthesis could begin with a reaction that forms a 3-phenylpyridine ring, which is then subjected to subsequent nitration and chlorination steps to install the nitro and chloro groups at the 5- and 2-positions, respectively. The regioselectivity of these electrophilic substitution reactions on the phenylpyridine ring is a crucial consideration in this approach.

Green Chemistry Approaches and Sustainable Synthesis

The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for complex molecules like this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Methods and Atom Economy

A significant advancement in green synthesis is the adoption of solvent-free reaction conditions, which eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net Microwave-assisted organic synthesis has emerged as a powerful tool in this domain, often leading to dramatically reduced reaction times and improved yields. nih.govrsc.org

For instance, the synthesis of pyridinium derivatives from 2-chloropyridine-3-carbonitrile has been successfully demonstrated under solvent-free, silica-supported microwave irradiation. nih.govrsc.org This method not only avoids volatile organic solvents but also offers significantly shorter reaction times (minutes instead of hours) and higher yields compared to conventional refluxing conditions. nih.gov

The efficiency of such methods can be quantified using green chemistry metrics like Atom Economy (AE). AE calculates the proportion of reactant atoms that are incorporated into the final desired product. nih.gov The ideal AE is 100%, indicating no atoms are wasted.

Table 1: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis

| Reaction Method | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | Acetonitrile | 30–120 min | 90–92% |

| Microwave-Assisted | Solvent-Free (Silica) | 2–7 min | 92–95% |

Data derived from the synthesis of pyridinium and pyrazolium (B1228807) bromides. nih.govrsc.org

Another important metric is the Product Mass Intensity (PMI), which is the ratio of the total mass used in a process (raw materials, solvents, reagents) to the mass of the product. Solvent-free methods significantly reduce the PMI, reflecting a more sustainable process. nih.gov

Catalyst Development for Enhanced Efficiency

Catalysis is at the heart of modern, efficient chemical synthesis. The development of novel catalysts is crucial for enabling challenging transformations and for making processes more environmentally benign. For the synthesis of 3-phenylpyridine derivatives, transition metal-catalyzed cross-coupling reactions are indispensable. uwa.edu.au

Palladium-based catalysts are widely used for Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. acs.org Research has focused on developing highly active and stable palladium catalysts that can function at low loadings, thereby reducing costs and minimizing metal contamination in the final product. The use of specific ligands, such as phosphines (e.g., PPh₃, BINAP) or N-heterocyclic carbenes (NHCs), can dramatically influence the catalyst's performance. acs.orgconicet.gov.ar

Continuous flow chemistry, coupled with heterogeneous catalysts, represents a frontier in catalyst development. acs.org Packing catalyst systems into cartridges (CatCart) allows for reactions to be run in a continuous flow setup, offering advantages like precise control over reaction parameters (temperature, pressure, flow rate), enhanced safety, and easy separation of the catalyst from the product stream. acs.org

Table 2: Catalyst Systems for Pyridine Synthesis and Functionalization

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| Pd(OAc)₂ / BINAP | Catalytic Amination | Used for C-N bond formation on chloronitropyridine cores. conicet.gov.ar |

| Pd(PPh₃)₄ | Suzuki-Miyaura Coupling | Homogeneous catalyst for biaryl synthesis, often optimized in flow processes. acs.org |

| Polymer-bound PdCl₂(PPh₃)₂ | Sonogashira Coupling | Heterogeneous catalyst used in continuous flow systems for enhanced reusability. acs.org |

| CoCl₂·6H₂O | One-pot Triarylpyridine Synthesis | Efficient, inexpensive metal salt catalyst for solvent-free synthesis. tandfonline.com |

Beyond palladium, other transition metals like nickel and copper are being explored as more abundant and less expensive alternatives for cross-coupling reactions. uwa.edu.auorganic-chemistry.org The development of air-stable nickel(0) catalysts, for example, has expanded the toolkit for synthesizing complex aryl structures. uwa.edu.au Furthermore, metal-free catalytic systems, such as those using Brønsted acids or iodine, are gaining traction for certain transformations in pyridine synthesis, offering a greener alternative to transition metal catalysis. researchgate.netacs.org

Reactivity and Reaction Mechanisms of 2 Chloro 5 Nitro 3 Phenylpyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNA) is a principal reaction pathway for 2-Chloro-5-nitro-3-phenylpyridine, facilitated by the electronic characteristics of its substituents.

Influence of Chlorine and Nitro Groups on Reactivity

The pyridine ring, being an electron-deficient aromatic system, is inherently more susceptible to nucleophilic attack than benzene (B151609). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group at the 5-position. The nitro group activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex, through resonance. researchgate.netmdpi.com The chlorine atom at the 2-position serves as a good leaving group, making this position the primary site for substitution.

In analogous systems like 2-chloro-5-nitropyridine (B43025), the reactivity is markedly high. For instance, its reaction with various substituted anilines has been studied, demonstrating the feasibility of displacing the chloro group. prepchem.com Similarly, reactions with arenethiolates proceed readily, underscoring the activated nature of the C-Cl bond. organic-chemistry.org The presence of the phenyl group at the 3-position in this compound is expected to modulate this reactivity. Steric hindrance from the phenyl group might slightly decrease the reaction rate compared to the unsubstituted analogue, but the fundamental activation provided by the nitro group remains the dominant factor.

Regioselectivity and Stereoselectivity Considerations

The regioselectivity of nucleophilic aromatic substitution on this compound is primarily directed to the C-2 position, where the chlorine atom is located. The combined electron-withdrawing effects of the ring nitrogen and the nitro group are most pronounced at the ortho and para positions relative to the nitro group (the C-2 and C-6 positions). With the chlorine atom situated at the C-2 position, it becomes the most favorable site for nucleophilic attack and subsequent displacement.

While stereoselectivity is not a factor in the substitution at the aromatic ring itself, it can become relevant if the incoming nucleophile or the resulting product contains chiral centers. The planarity of the pyridine ring means that the nucleophile can approach from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed at the nucleophile during the reaction.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored. The pyridine nitrogen and the nitro group are both strongly deactivating towards electrophilic attack, making the pyridine ring significantly less reactive than benzene. ntnu.no Any electrophilic substitution would likely require harsh reaction conditions. If a reaction were to occur on the pyridine ring, the directing effects of the existing substituents would need to be considered. The phenyl group is an ortho-, para-director, the chloro group is also an ortho-, para-director, and the nitro group is a meta-director. The combined influence of these groups, along with the deactivating effect of the pyridine nitrogen, makes predicting the outcome complex. However, electrophilic substitution is far more likely to occur on the more electron-rich phenyl ring.

Transformations Involving the Phenyl Moiety

The phenyl group at the 3-position offers a site for further functionalization through electrophilic aromatic substitution. As a substituent on the electron-deficient nitropyridine ring, the phenyl group is more susceptible to electrophilic attack than the pyridine ring itself. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be performed on the phenyl ring. The directing effect of the pyridine ring as a substituent on the phenyl group would favor substitution at the ortho- and para-positions of the phenyl ring.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically for this compound are not extensively available in the public domain. However, the mechanism of nucleophilic aromatic substitution on the closely related 2-chloro-5-nitropyridine has been investigated.

Kinetic Studies and Reaction Rate Determination

Kinetic studies on the reaction of 2-chloro-5-nitropyridine with substituted anilines in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have shown that the reactions follow second-order kinetics. prepchem.com This is consistent with a bimolecular addition-elimination (SNA) mechanism. The reaction rates are influenced by the electronic nature of the substituents on the aniline (B41778) nucleophile, with electron-donating groups on the aniline generally increasing the reaction rate. prepchem.com

The table below summarizes kinetic data for the reaction of 2-chloro-5-nitropyridine with various p-substituted anilines in DMSO at different temperatures.

Table 1: Second-order rate constants (kA x 104 dm3 mol-1 s-1) for the reaction of 2-chloro-5-nitropyridine with p-substituted anilines in DMSO.

| Substituent (X) | 45°C | 50°C | 55°C | 60°C |

| OCH3 | 2.50 | 3.55 | 5.00 | 7.08 |

| CH3 | 1.20 | 1.70 | 2.40 | 3.40 |

| H | 0.50 | 0.72 | 1.02 | 1.45 |

| Cl | 0.20 | 0.29 | 0.41 | 0.58 |

| NO2 | 0.01 | 0.016 | 0.025 | 0.04 |

Data adapted from kinetic studies on analogous compounds. prepchem.com

These studies reveal a negative ρ value in Hammett plots, indicating the development of a positive charge on the aniline nitrogen in the transition state, which is consistent with a nucleophilic attack on the electron-deficient pyridine ring. prepchem.com The activation parameters, such as enthalpy (ΔH#) and entropy (ΔS#) of activation, have also been determined for these reactions, providing further insight into the transition state structure. prepchem.com It is reasonable to infer that the nucleophilic substitution reactions of this compound would proceed through a similar mechanistic pathway, with the reaction rates being of a comparable order of magnitude, albeit potentially moderated by the steric influence of the 3-phenyl group.

Identification of Intermediates and Transition States

The identification of transient species such as intermediates and transition states is crucial for elucidating the reaction mechanisms of this compound. While direct experimental data exclusively for this compound is limited, valuable insights can be drawn from studies of structurally related molecules.

Intermediates:

In the synthesis and reactions of related nitropyridine derivatives, several types of intermediates have been identified. For instance, in the synthesis of 2-chloro-5-nitropyridine from 2-hydroxypyridine, the 2-hydroxy-5-nitropyridine (B147068) species is a key intermediate. nih.govgoogle.com This intermediate is subsequently chlorinated to yield the final product.

Another relevant example is the reduction of the nitro group, a common reaction for nitroaromatic compounds. In the synthesis of Vismodegib, a drug containing a 2-(2-chloro-5-aminophenyl)pyridine moiety, the nitro-substituted precursor is reduced using iron in the presence of an acid. google.com This reaction proceeds through intermediate nitroso and hydroxylamino species before yielding the final amino group.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions on activated pyridine rings are known to proceed through a Meisenheimer complex , a resonance-stabilized anionic intermediate. In the case of this compound, a nucleophile would attack the carbon atom bearing the chlorine atom, leading to the formation of a negatively charged intermediate where the charge is delocalized over the pyridine ring and the nitro group. Studies on the reaction of 2-chloro-5-nitropyridine with a base have shown the formation of a carbanion intermediate, which can lead to ring-opening. researchgate.net

Transition States:

Detailed characterization of transition states often requires computational chemistry studies, such as Density Functional Theory (DFT) calculations. While specific DFT studies on this compound were not found, research on related systems provides a model for understanding its reactivity. For example, DFT studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have revealed a single transition state for the SN2 mechanism. mdpi.com For the reaction of 2-arylpyridines, computational studies have been used to investigate the transition states for C-N and C-C bond formation in rhodium-catalyzed reactions. acs.org These studies help in predicting the most likely reaction pathways by comparing the energy barriers of different transition states.

| Reaction Type | Plausible Intermediate/Transition State | Evidence/Analogy |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Well-established mechanism for SNAr reactions on electron-deficient rings. |

| Reduction of Nitro Group | Nitroso and Hydroxylamino species | Common intermediates in the reduction of aromatic nitro compounds. google.com |

| Synthesis from Hydroxypyridine | 2-hydroxy-5-nitro-3-phenylpyridine | Analogy to the synthesis of 2-chloro-5-nitropyridine. nih.govgoogle.com |

| Metal-Catalyzed Cross-Coupling | Oxidative Addition Complex | Common intermediate in palladium-catalyzed cross-coupling reactions. acs.org |

Role of Catalysis in Facilitating Reactivity

Catalysis plays a pivotal role in many of the reactions involving this compound and its precursors, enabling transformations that would otherwise be difficult or inefficient.

Palladium Catalysis:

Palladium catalysts are extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, the synthesis of phenylpyridine derivatives often employs the Suzuki-Miyaura coupling, where a palladium catalyst facilitates the reaction between a halopyridine and a boronic acid. While not directly describing the synthesis of this compound, related syntheses of 2-phenylpyridine (B120327) derivatives utilize palladium acetate (B1210297) as a catalyst. google.com In such reactions, the catalyst cycles through oxidative addition, transmetalation, and reductive elimination steps to form the desired product. Palladium catalysts, in conjunction with specific phosphine (B1218219) ligands like BrettPhos, have also been used for the Buchwald-Hartwig amination of nitroarenes. acs.org

Copper Catalysis:

Copper catalysts are also significant, particularly in arylation reactions. Copper iodide, in combination with a phenanthroline ligand, has been shown to be a general catalyst for the arylation of acidic sp² carbon-hydrogen bonds. orgsyn.org This type of catalysis could be relevant for functionalizing the phenyl group of the target molecule. Copper catalysis has also been employed in the denitrative C-S bond formation between nitroarenes and thiophenols. acs.org

Other Catalysts:

The reduction of the nitro group can be achieved using various catalytic systems. A common method involves the use of iron powder in the presence of an acid, such as hydrochloric acid. google.com This method is often preferred in industrial settings due to its cost-effectiveness and efficiency.

| Catalyst Type | Reaction | Function |

| Palladium(0) complexes | Suzuki-Miyaura Coupling | Formation of C-C bond between the pyridine ring and the phenyl group. |

| Palladium(II) acetate | Buchwald-Hartwig Amination | Formation of C-N bonds by replacing the chloro group. google.com |

| Copper(I) Iodide | C-H Arylation | Functionalization of the aromatic rings. orgsyn.org |

| Iron Powder | Nitro Group Reduction | Reduction of the nitro group to an amino group. google.com |

Based on the conducted research, there is a significant lack of specific computational and theoretical chemistry studies available for the compound This compound . The majority of available scientific literature focuses on the related but structurally different compound, 2-chloro-5-nitropyridine.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "this compound" due to the absence of specific research findings and data for this particular compound.

To fulfill the user's request accurately, detailed computational studies focusing specifically on this compound would be required. Such studies would need to be located in scientific databases and peer-reviewed journals. Without these foundational sources, the generation of an article meeting the specified requirements of detail and scientific accuracy is not feasible.

Crystallographic Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of crystallographic databases and scientific literature indicates a notable absence of detailed single-crystal X-ray diffraction studies for the compound this compound. Despite its relevance as a heterocyclic building block in organic synthesis, its solid-state characterization, including molecular conformation, bond parameters, and crystal packing, does not appear to be publicly documented.

Extensive searches for experimental data on the crystal structure of this compound have not yielded any specific results. Consequently, a detailed analysis of its molecular conformation, bond lengths, and angles, which are typically determined through single-crystal X-ray diffraction, cannot be provided at this time.

Similarly, information regarding the supramolecular assembly of this compound in the solid state is unavailable. This includes the nature of its crystal packing and the specific intermolecular interactions, such as hydrogen bonding or halogen bonding, that would govern its three-dimensional architecture.

Furthermore, the investigation into the potential polymorphism, or the ability of this compound to exist in multiple crystalline forms, has not returned any published findings. The study of polymorphism is crucial for understanding the physical properties of a compound, and the lack of data indicates this is an unexplored area for this particular molecule.

Finally, while the impact of substituent effects on the crystal structures of phenylpyridine derivatives is a subject of scientific interest, no studies specifically detailing these effects for this compound have been identified. The interplay of the chloro, nitro, and phenyl substituents on the pyridine ring would be expected to influence its crystal packing, but without experimental data, any discussion would be purely speculative.

Synthetic Utility and Applications in Materials Science and Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the chloro, nitro, and phenyl groups on the pyridine (B92270) ring makes 2-chloro-5-nitro-3-phenylpyridine a versatile precursor for a wide array of more complex molecules. Its utility is particularly pronounced in heterocyclic chemistry and as a starting material for advanced organic compounds.

Building Block in Heterocyclic Chemistry

The reactivity of the chlorine atom at the 2-position of the pyridine ring allows for its displacement by various nucleophiles, a common strategy in the construction of diverse heterocyclic systems. This susceptibility to nucleophilic aromatic substitution (SNAr) is further enhanced by the electron-withdrawing nitro group at the 5-position. This makes the compound an excellent starting point for synthesizing a variety of substituted pyridines, which are core structures in many biologically active molecules and functional materials.

For instance, the chlorine atom can be readily substituted by amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions pave the way for the creation of a library of 3-phenyl-5-nitropyridine derivatives with diverse functionalities.

Precursor for Advanced Organic Compounds

Beyond simple substitution reactions, this compound serves as a foundational molecule for the synthesis of more intricate organic structures. The nitro group can be reduced to an amino group, which can then undergo a variety of transformations, including diazotization followed by substitution, acylation, and alkylation. This opens up another avenue for diversification of the molecular scaffold.

Furthermore, the phenyl group at the 3-position can be functionalized through electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the nitro-pyridyl group can make this challenging. However, under appropriate conditions, this allows for the introduction of additional substituents on the phenyl ring, further increasing the structural complexity of the resulting molecules. The combination of these reactive sites makes this compound a valuable precursor for creating compounds with tailored electronic and steric properties.

Derivatization to Advanced Organic Materials

The versatility of this compound extends into the realm of materials science, where its derivatives are explored for applications in coordination chemistry and as precursors to polymeric materials.

Ligand Design for Coordination Chemistry

The nitrogen atom of the pyridine ring in this compound and its derivatives can act as a coordination site for metal ions. By strategically modifying the substituents on the pyridine ring, chemists can design ligands with specific electronic and steric properties to form coordination complexes with a variety of metals.

These complexes can exhibit interesting photophysical, electronic, and catalytic properties. For example, iridium(III) complexes incorporating phenylpyridine-type ligands are widely used as phosphorescent emitters in organic light-emitting diodes (OLEDs). chemicalbook.commdpi.com The ability to tune the properties of the ligand by derivatizing this compound allows for the systematic optimization of the performance of these metal complexes in various applications.

Precursors for Polymeric Materials

The reactive functionalities of this compound make it a potential monomer or a precursor to monomers for the synthesis of novel polymers. For instance, after suitable modification, the molecule could be incorporated into polymer backbones or as pendant groups. This could lead to the development of polymers with enhanced thermal stability, specific optical properties, or tailored electronic characteristics.

For example, the introduction of polymerizable groups onto the phenyl ring or through displacement of the chloro substituent could allow for the creation of polymers containing the 3-phenyl-5-nitropyridine moiety. Such polymers could find applications in areas like organic electronics or as specialty materials with unique properties.

Strategies for Diversification and Library Synthesis

The multiple reactive sites on this compound lend themselves well to combinatorial chemistry and the generation of compound libraries. By systematically varying the nucleophiles used to displace the chlorine atom and by performing a range of transformations on the nitro and phenyl groups, a large and diverse set of compounds can be synthesized from this single precursor.

This approach is particularly valuable in drug discovery and materials science, where the screening of large libraries of compounds is often necessary to identify candidates with desired biological activities or material properties. The ability to readily access a wide range of derivatives from a common starting material makes this compound an attractive scaffold for such endeavors.

Future Directions and Emerging Research Avenues for 2 Chloro 5 Nitro 3 Phenylpyridine

Untapped Synthetic Methodologies

The synthesis of polysubstituted pyridines like 2-Chloro-5-nitro-3-phenylpyridine traditionally relies on multi-step sequences. However, modern synthetic chemistry offers more efficient and sustainable alternatives that remain largely unexplored for this specific molecule.

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H activation is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, minimizing the need for pre-functionalized starting materials. rsc.orgthieme-connect.comuni-muenster.de For a molecule like this compound, C-H functionalization could be envisioned on the phenyl ring or even on the pyridine (B92270) ring itself, although the latter is challenging due to the ring's electron-deficient nature. thieme-connect.comrsc.org Palladium- and rhodium-catalyzed reactions have shown success in the C-H arylation, alkylation, and alkenylation of various pyridine derivatives. rsc.orgnih.gov Applying these methods could lead to novel analogues by modifying the phenyl group or introducing new substituents without de novo ring construction.

Flow Chemistry: The nitration of pyridines and subsequent manipulations can involve hazardous reagents and highly exothermic reactions. researchgate.net Continuous flow synthesis offers enhanced safety, better process control, and scalability for such reactions. researchgate.netresearcher.lifechemicalbook.com The synthesis of nitropyridines has been successfully demonstrated in flow reactors, achieving high yields and minimizing the accumulation of potentially explosive intermediates. researchgate.net A continuous flow process for the synthesis and subsequent functionalization of this compound would represent a significant advancement in its safe and efficient production.

Biocatalysis: Enzymatic and chemo-enzymatic methods are at the forefront of green chemistry, offering high selectivity under mild conditions. nih.gov While biocatalysis for pyridine synthesis is still an emerging field, enzymes like amine oxidases and ene-imine reductases have been used for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. nih.gov More recently, hemoproteins have been engineered as biocatalysts for carbene transfer reactions to construct pyridine-functionalized cyclopropanes. chemrxiv.orgnih.gov Exploring enzymatic pathways could provide novel, stereoselective routes to derivatives of this compound that are inaccessible through traditional chemistry.

| Methodology | Potential Advantage for this compound | Research Focus |

| C-H Functionalization | Fewer synthetic steps, late-stage modification | Development of selective catalysts for functionalizing the phenyl or pyridine ring. thieme-connect.comnih.gov |

| Flow Chemistry | Enhanced safety, scalability, improved yield | Optimization of flow conditions for nitration and subsequent substitution reactions. researchgate.netresearchgate.net |

| Biocatalysis | High stereoselectivity, green chemistry | Discovery and engineering of enzymes for asymmetric synthesis of derivatives. nih.govchemrxiv.org |

Advanced Spectroscopic Characterization Techniques

A complete understanding of the structure, conformation, and electronic properties of this compound is crucial for predicting its behavior and designing applications. While standard techniques like NMR and IR are foundational, advanced methods can provide deeper insights.

Ion Mobility-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation to mass spectrometry. osti.gov For the analysis of this compound, IMS-MS could be invaluable for separating it from potential regioisomers formed during synthesis or from metabolites in biological studies. nih.govnih.gov It can distinguish between isomers with identical mass-to-charge ratios by their different drift times, which relate to their collision cross-sections. nih.govrsc.org This would be particularly useful for quality control and reaction monitoring.

Advanced NMR and Computational Studies: The conformation of related 2-arylthio-5-nitropyridines has been investigated using ¹H NMR and computational methods, revealing non-planar (skew or twist) structures. rsc.org A similar, in-depth study of this compound using advanced NMR techniques (such as Nuclear Overhauser Effect spectroscopy) combined with high-level computational modeling would elucidate the preferred dihedral angle between the pyridine and phenyl rings. This conformational information is critical, as it influences the molecule's packing in the solid state and its interaction with biological targets or material interfaces.

Vibrational Spectroscopy and Theoretical Calculations: Detailed analysis of the vibrational spectra (FTIR and Raman) can be enhanced by density functional theory (DFT) calculations. This combination allows for precise assignment of vibrational modes, providing insight into the electronic effects of the substituents on the pyridine ring. Such studies have been performed on the simpler 2-chloro-5-nitropyridine (B43025), and extending them to the 3-phenyl substituted analogue would help quantify the electronic push-pull effects and their influence on bond strengths and reactivity.

Integration with Machine Learning and AI for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational descriptors to correlate a molecule's structure with its biological activity or physical properties. tennessee.edu Such models have been successfully developed for various substituted pyridines to predict activities like enzyme inhibition. nih.govnih.govfigshare.comtandfonline.com By generating a virtual library of derivatives of this compound and calculating their molecular descriptors, QSAR models could predict their potential as, for example, agrochemicals or pharmaceuticals, thereby prioritizing synthetic efforts.

Property and Reactivity Prediction: Machine learning models can be trained to predict fundamental chemical properties and reactivity. For instance, AI can predict reaction yields, identify optimal reaction conditions, or even forecast the regioselectivity of a reaction. This predictive power could be harnessed to explore the chemical space around this compound, identifying derivatives with desirable electronic or photophysical properties for materials science applications.

| AI/ML Application | Relevance to this compound | Potential Outcome |

| Retrosynthesis | Design of efficient and novel synthetic routes. computabio.com | Faster discovery of scalable syntheses. chemcopilot.com |

| QSAR | Prediction of biological activity for virtual derivatives. nih.govfigshare.com | Prioritization of high-potential targets for synthesis in drug or agrochemical discovery. nih.gov |

| Property Prediction | Forecasting electronic, photophysical, and chemical properties. | Accelerated design of new functional materials and reagents. |

Exploration of Novel Reactivity Patterns

The combination of a chloro substituent, a nitro group, and a phenyl group on the pyridine ring creates a rich platform for exploring diverse chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the C2 position, making the chlorine atom an excellent leaving group for SNAr reactions. Studies on 2-chloro-5-nitropyridine have shown that it reacts readily with various nucleophiles. rsc.orgrsc.orgresearchgate.net A systematic exploration of SNAr on this compound with a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles could generate a large library of novel compounds. The steric hindrance from the adjacent phenyl group at C3 would likely influence reaction rates and could be studied kinetically.

Cross-Coupling Reactions: The C-Cl bond is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions would allow for the introduction of various aryl, alkynyl, and amino groups at the C2 position, providing access to complex molecular architectures that would be difficult to synthesize otherwise.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which dramatically alters the electronic properties of the pyridine ring and opens up a new set of functionalization possibilities. The resulting 2-chloro-3-phenyl-5-aminopyridine could undergo a host of reactions, such as diazotization, acylation, or serve as a building block for fused heterocyclic systems. The selective catalytic hydrogenation of nitropyridines in the presence of other reducible groups is an area of active research. acs.org

Expanding Utility in Interdisciplinary Research

The unique substitution pattern of this compound makes it a promising candidate for applications beyond traditional organic synthesis.

Agrochemicals and Pharmaceuticals: Pyridine derivatives are a cornerstone of the agrochemical and pharmaceutical industries. mdpi.comresearchgate.net Nitropyridines, in particular, are precursors to or components of various bioactive molecules, including herbicides and insecticides. acs.orgconsensus.appnih.gov The combination of a lipophilic phenyl group, a reactive chloro group, and a polar nitro group in this compound provides a scaffold that could be elaborated to create new candidates for drug discovery and crop protection.

Materials Science: Pyridine-based conjugated materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The electronic properties of the pyridine ring can be tuned by substituents. By using this compound as a building block, novel materials with tailored electron-accepting properties could be designed. The nitro group acts as a strong electron-withdrawing group, which could be beneficial for creating n-type organic semiconductors.

Catalysis: Substituted pyridines are widely used as ligands in transition-metal catalysis. researchgate.netrsc.orgnih.gov The nitrogen atom's lone pair coordinates to the metal center, and the substituents on the pyridine ring can be used to fine-tune the steric and electronic properties of the resulting catalyst. nih.govgoogle.com Derivatives of this compound, particularly the amino derivatives obtained after nitro reduction, could be explored as new ligands for a variety of catalytic transformations.

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-5-nitro-3-phenylpyridine?

Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Nitration : Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Replace a hydroxyl or amino group at the 2-position using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions .

Phenylation : Attach the phenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and arylboronic acid in a THF/water mixture .

Key Validation : Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using NOESY NMR or X-ray crystallography.

Basic: How should researchers characterize this compound spectroscopically?

Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The nitro group induces deshielding (~8.5–9.5 ppm for aromatic protons).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and C-Cl (750–550 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Resolve structural ambiguities, especially steric effects from the phenyl group .

Advanced: How to address contradictions in reported reactivity of the nitro group?

Answer:

Discrepancies may arise from solvent polarity or competing substituent effects. For example:

- Reduction Conflicts : Catalytic hydrogenation (H₂/Pd-C) may yield 5-amino derivatives, while Sn/HCl could over-reduce the pyridine ring. Validate via controlled experiments and compare with computational predictions (DFT) .

- Electrophilic Substitution : Nitro groups typically deactivate the ring, but the phenyl group may enhance reactivity at the 4-position. Use kinetic studies (UV-Vis monitoring) to resolve regioselectivity .

Advanced: What computational methods predict the compound’s stability under varying pH?

Answer:

- pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate acidic/basic sites. The nitro group lowers the pKa of adjacent protons (~1–3).

- Hydrolysis Studies : Simulate degradation pathways (e.g., nitro → amine conversion) using Gaussian or ORCA with solvation models (SMD). Compare with experimental HPLC-MS data .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for powder handling.

- Spill Management : Avoid dust formation; neutralize spills with 10% sodium bicarbonate. Collect residues in sealed containers for hazardous waste disposal .

- Thermal Decomposition : Avoid temperatures >150°C to prevent release of toxic NOₓ gases .

Advanced: How to optimize regioselectivity in further functionalization?

Answer:

- Directing Effects : The nitro group is meta-directing, while the phenyl group is ortho/para-directing. Use DFT calculations (NBO analysis) to predict dominant pathways.

- Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd or Cu) to override electronic effects. For example, C-H activation at the 4-position using Pd(OAc)₂ .

Basic: What analytical techniques resolve isomeric impurities?

Answer:

- HPLC-DAD : Use a C18 column with a methanol/water gradient (0.1% TFA). Monitor at 254 nm for nitro-aromatic absorption.

- Chiral GC-MS : Separate enantiomers (if applicable) using β-cyclodextrin columns.

- 2D NMR : NOESY correlations can distinguish between 3-phenyl vs. 4-phenyl isomers .

Advanced: How to assess bioactivity in drug discovery contexts?

Answer:

- Target Screening : Test against kinase or GPCR panels using fluorescence polarization assays.

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. Compare IC₅₀ values with structurally similar compounds (e.g., 2-chloro-5-nitropyridines ).

- Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Advanced: How to mitigate decomposition during long-term storage?

Answer:

- Stability Studies : Store under argon at –20°C in amber vials. Monitor via accelerated stability testing (40°C/75% RH for 6 months).

- Degradation Products : Identify via LC-MS; common pathways include nitro reduction or hydrolysis. Add stabilizers like BHT (0.1%) for radical scavenging .

Basic: What are the environmental implications of lab-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.